sulfonierte Stilbene
Sulfonated stilbenes are a class of organic compounds derived from stilbene, which has been chemically modified to include sulfonic acid groups. These functionalized stilbenes exhibit enhanced solubility in polar solvents due to the presence of the negatively charged sulfo group, making them versatile for various applications.
Structurally, these compounds contain a benzene ring substituted with another benzene ring via a double bond (the stilbene core), and at least one sulfonic acid moiety. The introduction of sulfonate groups can significantly alter their physicochemical properties, such as increased acidity and improved biocompatibility in certain contexts.
Sulfonated stilbenes find applications in pharmaceuticals, where they may act as precursors or intermediates for drug synthesis; in cosmetics, contributing to skin care products due to their antioxidant and anti-inflammatory properties; and in materials science, where they can be used as monomers for polymerization reactions. Additionally, these compounds have shown promise in the development of sensors and as antioxidants in food preservation.
Overall, the structural versatility and functional diversity of sulfonated stilbenes make them valuable tools across multiple industries.

Struktur | Chemischer Name | CAS | MF |
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4-Acetamido-4'-nitrostilbene-2,2'-disulfonic Acid Disodium Salt | 78211-77-5 | C16H12N2O9S2-2.2[Na+] |
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Fluorescent Brightener 134 (Technical Grade) | 3426-43-5 | C34H28N10O8S2Na2 |
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Fluorescent brightener 85 | 12224-06-5 | C36H34N12O8S2-2.2[Na+] |
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4-Nitro-4'-aminostilbene-2,2'-disulfonic Acid | 119-72-2 | C14H10N2O8S2-2 |
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Benzenesulfonic Acid, 2,2'-(1,2-ethynediyl)bis[5-amino- (en) | 50567-77-6 | C14H12N2O6S2 |
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2,2'-Dihydroxy-1,1'-binaphthyl-6,6’-disulfonic Acid Disodium Salt | 920009-93-4 | C20H14NaO8S2 |
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Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate | 2718-90-3 | C14H8N6Na2O6S2 |
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Disodium 4,4'-dinitro-2,2'-stilbenedisulfonate | 3709-43-1 | C14H8N2Na2O10S2 |
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6,6'-(Ethene-1,2-diyl)bis-(3-nitrobenzenesulfonic acid) | 128-42-7 | C14H10N2O10S2 |
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Chrysophenine (Technical Grade) | 2870-32-8 | C30H26N4NA2O8S2 |
Verwandte Literatur
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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